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Cat. No.: B11911360

Get Quote

Executive Summary & Strategic Context
The Challenge: The indazole-7-carboxamide scaffold is a "privileged structure" in medicinal

chemistry, serving as the pharmacophore for blockbuster poly(ADP-ribose) polymerase (PARP)

inhibitors like Niraparib (MK-4827). However, optimizing this scaffold often hits a ceiling

regarding membrane permeability and metabolic stability against amidases.

The Solution:Indazole-7-carbothioamide (CAS: 1186195-19-6) represents a strategic

bioisosteric replacement (O

S). By converting the carbonyl oxygen to sulfur, researchers can modulate hydrogen bond
acidity, lipophilicity, and proteolytic stability without altering the core steric footprint.

Scope of Guide: This technical guide compares the Indazole-7-carbothioamide against the

industry-standard Indazole-7-carboxamide, analyzing its utility in kinase and PARP inhibitor

design.
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This section objectively compares the physicochemical and biological profiles of the 7-

carbothioamide against the 7-carboxamide standard.

Physicochemical Profile Comparison[1][2][3]

Feature
Indazole-7-
Carboxamide
(Standard)

Indazole-7-
Carbothioamide
(Alternative)

SAR Implication

H-Bond Donor (NH)
Moderate Acidity (

)

Higher Acidity (

)

Stronger H-bond

donor to target

residues (e.g.,

Glu/Asp).

H-Bond Acceptor

(C=X)

Strong Acceptor

(C=O)
Weak Acceptor (C=S)

Reduced affinity if the

target requires a

strong acceptor;

enhanced if the

pocket is hydrophobic.

Lipophilicity (

LogP)
Baseline

Increased (+0.5 to

+1.0 LogP)

Improved membrane

permeability; potential

for higher non-specific

binding.

Metabolic Stability
Susceptible to

Amidases
Resistant to Amidases

Increased half-life in

plasma; however, risk

of S-oxidation (FMO

metabolism).

Bond Length (C=X) 1.23 Å 1.71 Å

Slight steric

expansion; sulfur has

a larger van der Waals

radius (1.80 Å vs 1.52

Å).

Mechanistic SAR: The PARP1 Case Study
In PARP inhibitors like Niraparib, the amide NH forms a critical hydrogen bond with Gly863 and

Ser904 in the nicotinamide binding pocket.
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Carboxamide: Forms a balanced donor/acceptor network.

Carbothioamide: The increased acidity of the NH group strengthens the H-bond to Gly863

(backbone carbonyl), potentially increasing potency. However, the loss of acceptor capability

at the C=S position must be weighed against the target's requirements.

Visualization: SAR Logic & Interaction Map
The following diagram illustrates the structural logic of the bioisosteric replacement and its

impact on the binding pocket.
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Click to download full resolution via product page

Caption: SAR logic flow demonstrating the physicochemical shifts (acidity, lipophilicity) upon

converting the carboxamide to carbothioamide and the resulting impact on target binding.

Experimental Protocols
To validate the SAR hypothesis, the following self-validating protocols are recommended.

These workflows ensure high purity and reproducible biological data.

Synthesis: Thionation of Indazole-7-Carboxamide
Objective: Convert the commercially available 7-carboxamide to 7-carbothioamide using

Lawesson's Reagent.

Reagents:
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Substrate: 1H-Indazole-7-carboxamide (1.0 eq)

Reagent: Lawesson’s Reagent (0.6 eq)

Solvent: Anhydrous Toluene or THF

Atmosphere: Nitrogen (

)

Step-by-Step Protocol:

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1H-

Indazole-7-carboxamide (1 mmol) in anhydrous toluene (10 mL).

Addition: Add Lawesson’s Reagent (0.6 mmol) in a single portion under

flow.

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane). The
product (thioamide) will typically have a higher

(more lipophilic) than the starting amide.

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

Purification: Dissolve the residue in minimal DCM and purify via flash column

chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).

Validation: Confirm structure via

-NMR (Look for downfield shift of NH protons) and LC-MS (Mass shift +16 Da).

Biological Assay: PARP1 Inhibition Screen
Objective: Determine the

of the thioamide derivative compared to the carboxamide parent.
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Assay Principle: Chemiluminescent detection of poly(ADP-ribose) formation.

Protocol:

Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

Dilution: Perform a 3-fold serial dilution (10 points) in assay buffer (50 mM Tris-HCl, pH 8.0,

10 mM

).

Incubation:

Add 20 ng/well PARP1 enzyme (recombinant) to a 96-well plate.

Add 5

L of diluted compound. Incubate for 15 min at RT.

Activation: Initiate reaction by adding substrate mix (NAD+, biotinylated NAD+, activated

DNA). Incubate for 60 min.

Detection: Add Streptavidin-HRP followed by chemiluminescent substrate. Read

luminescence on a plate reader.

Analysis: Fit data to a 4-parameter logistic equation to derive

.

Success Criteria: The Reference (Carboxamide) should yield an

nM (consistent with Niraparib-like potency).

Synthesis Workflow Diagram
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Caption: Step-by-step synthetic workflow for the thionation of the indazole-7-carboxamide

precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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